(2-chloro-3,4-dimethoxybenzyl)cyclopropylamine
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Overview
Description
(2-chloro-3,4-dimethoxybenzyl)cyclopropylamine: is a chemical compound with the molecular formula C12H16ClNO2 It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-3,4-dimethoxybenzyl)cyclopropylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3,4-dimethoxybenzyl chloride.
Cyclopropanation: The benzyl chloride derivative undergoes a cyclopropanation reaction with cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-3,4-dimethoxybenzyl)cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(2-chloro-3,4-dimethoxybenzyl)cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-chloro-3,4-dimethoxybenzyl)cyclopropylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-(2-chloro-3,4-dimethoxybenzyl)cyclopropanamine
- N-(2,4-dimethoxybenzyl)cyclopropanamine
Uniqueness
(2-chloro-3,4-dimethoxybenzyl)cyclopropylamine is unique due to the presence of both chlorine and methoxy groups on the benzyl ring, which can influence its reactivity and biological activity. The cyclopropane ring also adds to its structural uniqueness, potentially affecting its interaction with biological targets.
Properties
IUPAC Name |
N-[(2-chloro-3,4-dimethoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-6-3-8(7-14-9-4-5-9)11(13)12(10)16-2/h3,6,9,14H,4-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPOJQXVFFURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CC2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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